B1558847 Recombinant Protein A/G/L

Recombinant Protein A/G/L

Cat. No.: B1558847
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Recombinant Protein A/G/L is a genetically engineered, multifunctional fusion protein that combines the IgG-binding profiles of Protein A, Protein G, and Protein L into a single, robust reagent. This single polypeptide chain contains five IgG-binding domains from Staphylococcus aureus Protein A, two from Streptococcus Protein G, and five from Peptostreptococcus magnus Protein L . It is produced in E. coli and is purified to a high degree (>95%) to ensure performance and reliability . The core value of this fusion protein lies in its broad species and antibody subtype recognition. Protein A/G/L binds with high affinity and specificity to a wide range of immunoglobulins from human, mouse, rat, cow, goat, sheep, rabbit, guinea pig, pig, dog, and cat . Its mechanism of action is multifaceted: Protein A binds the Fc region of the antibody heavy chain, as does Protein G, which exhibits a particularly strong affinity for subclasses like human IgG3 and mouse IgG1 that bind weakly to Protein A . In contrast, Protein L binds to the kappa light chains of antibodies without interfering with the antigen-binding site . This unique combination allows this compound to immobilize or purify a vast array of full-length monoclonal and polyclonal IgG antibodies, as well as antibody fragments such as Fab and scFv, which cannot be captured by Fc-binding proteins alone . To maximize specificity and reduce background, the non-essential regions of the native proteins, including the cell wall binding, cell membrane binding, and albumin binding domains, have been removed from this recombinant construct . This makes it an ideal ligand for the purification of antibodies from various sources, including cell culture supernatants, serum, and ascites . Beyond purification, it is a powerful tool for regioselectively immobilizing antibodies in a uniform orientation on biosensors, microarrays, and other solid surfaces, significantly enhancing the sensitivity of immunoassays by ensuring optimal exposure of antigen-binding sites . With its unparalleled binding scope and engineered specificity, this compound serves as a universal binding ligand that streamlines and improves the efficiency of antibody-based research and development.

Properties

Key on ui aa sequence

NAAQHDEAQQ NAFYQVLNMP NLNADQRNGF IQSLKDDPSQ SANVLGEAQK LNDSQAPKAD AQQNNFNKDQ QSAFYEILNM PNLNEAQRNG FIQSLKDDPS QSTNVLGEAK KLNESQAPKA DNNFNKEQQN AFYEILNMPN LNEEQRNGFI QSLKDDPSQS ANLLSEAKKL NESQAPKADN KFNKEQQNAF YEILHLPNLN EEQRNGFIQS LKDDPSQSAN LLAEAKKLND AQAPKADNKF NKEQQNAFYE ILHLPNLTEE QRNGFIQSLK DDPSVSKEIL AEAKKLNDAQ APKEEDSLEG SGSGTYKLIL NGKTLKGETT TEAVDAATAE KVFKQYANDN GVDGEWTYDD ATKTFTVTEK PEVIDASELT PAVTTYKLVI NGKTLKGETT TKAVDAETAE KAFKQYANDN GVDGVWTYDD ATKTFTVTEE PRARPGSGSG KEETPETPET DSEEEVTIKA NLIFANGSTQ TAEFKGTFEK ATSEAYAYAD TLKKDNGEYT VDVADKGYTL NIKFAGKEKT PEEPKEEVTI KANLIYADGK TQTAEFKGTF EEATAEAYRY ADALKKDNGE YTVDVADKGY TLNIKFAGKE KTPEEPKEEV TIKANLIYAD GKTQTAEFKG TFEEATAEAY RYADLLAKEN GKYTVDVADK GYTLNIKFAG KEKTPEEPKE EVTIKANLIY ADGKTQTAEF KGTFAEATAE AYRYADLLAK ENGKYTADLE DGGYTINIRF AGKKVDEKPE EKEQVTIKEN IYFEDGTVQT ATFKGTFAEA TAEAYRYADL LSKEHGKYTA DLEDGGYTIN IRFAG.

formulation

Sterile Filtered White lyophilized (freeze-dried) powder.Protein- A/G/L was lyophilized without any additives.

Key on ui product background

Protein A/G is a recombinant fusion protein that combines IgG binding domains of both Protein A and Protein G. Protein A/G contains four Fc binding domains from Protein A and two from Protein G, yielding a final mass of 50,460 daltons. The binding of Protein A/G is less pH-dependent than Protein A, but otherwise has the additive properties of Protein A and G.

Key on ui product memo

Protein-A/G/L; Recombinant Protein A/G/L

Key on ui product type

Protein/Antibody Purification

Purity

Greater than 95.0% as determined by (a) Analysis by SEC-HPLC. (b) Analysis by SDS-PAGE.

source

E.coli

storage

Lyophilized Protein-A/G/L although stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Upon reconstitution Protein-A/G/L should be stored at 4°C between 2-7 days and for future use below -18°C. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA).  Please prevent freeze-thaw cycles.

usage

For Research Use Only

Origin of Product

United States

Scientific Research Applications

Antibody Purification

High-Efficiency Purification
Recombinant Protein A/G/L is extensively used for the purification of both polyclonal and monoclonal antibodies from serum, ascites fluid, or hybridoma culture supernatants. The binding capacity and specificity of Protein A/G/L allow for efficient isolation of IgG antibodies with high purity levels (often exceeding 95%) through affinity chromatography techniques .

Applications in Bioprocessing
In biopharmaceutical production, this compound is crucial for large-scale antibody purification processes. Its ability to bind to a wide range of IgG subclasses makes it suitable for various therapeutic antibody production workflows .

Diagnostic Applications

ELISA Development
this compound is employed in enzyme-linked immunosorbent assays (ELISAs) for the detection of antibodies against various pathogens. Its high specificity enhances the sensitivity and accuracy of these diagnostic tests, making it a vital component in clinical laboratories .

Immunohistochemistry (IHC)
In IHC applications, recombinant proteins are conjugated with fluorescent dyes or biotin to visualize antibody-antigen interactions in tissue samples. This technique is essential for research in cancer biology and pathology .

Research Applications

Protein Interaction Studies
this compound facilitates studies on protein-protein interactions by providing a reliable method to capture target proteins via their associated antibodies. This is particularly useful in systems biology and proteomics research where understanding complex biological interactions is crucial .

Antibody Fragment Purification
The unique properties of Protein L allow for the purification of antibody fragments that may not bind effectively to Protein A or G. This expands the range of antibodies that can be studied and utilized in therapeutic applications .

  • High Purity and Yield: The use of recombinant technology allows for the production of highly pure proteins with consistent quality.
  • Cost-Effectiveness: Compared to traditional methods, recombinant proteins are often produced at lower costs due to efficient bacterial expression systems.
  • Versatility: The ability to bind various IgG subclasses makes it suitable for diverse applications across different species.

Comparison with Similar Compounds

Table 1: Domain Composition and Binding Specificity

Protein Type Domains Binding Targets Key Features
Protein A 5 Fc-binding (E, D, A, B, C) IgG Fc (human, mouse, rabbit) Weak binding to mouse IgG1; binds serum albumin
Protein G 2 Fc-binding (C1, C3) IgG Fc (broad species), serum albumin Strong binding to human IgG3; retains albumin-binding in native form
Protein L 5 κ-light-chain-binding (B1-B5) Ig κ-light chains (IgG, IgA, IgE, IgM, IgD) Binds antibodies regardless of Fc region
Recombinant A/G 4 Fc-binding (A) + 2 Fc-binding (G) IgG Fc (expanded species/subclasses) No albumin/cell-wall binding; pH-stable
Recombinant A/G/L 5 Fc-binding (A) + 2 Fc-binding (G) + 5 κ-light-chain (L) IgG, IgA, IgE, IgM, IgD (broad species) Combines Fc and light-chain binding; zero non-specific domains

Key Insights :

  • Recombinant A/G/L uniquely binds all antibody classes (IgG, IgA, IgE, IgM, IgD) by targeting both Fc and κ-light chains, unlike Protein A/G, which only binds Fc regions .
  • Native Proteins A and G exhibit non-specific binding to albumin and cell-wall components, whereas recombinant variants (A/G, A/G/L) eliminate these regions .

Binding Affinity and Species Compatibility

Table 2: Species and Subclass Binding Profiles

Species IgG Subclass Protein A Protein G Protein L Recombinant A/G Recombinant A/G/L
Human IgG1 +++ +++ +++ +++ ++++
IgG3 + +++ +++ +++ ++++
IgA/IgM +++ ++++
Mouse IgG1 + +++ +++ +++ ++++
IgG2a +++ +++ +++ +++ ++++
Rat IgG1 +++ +++ +++ ++++
Goat IgG +++ +++ ++++

Key Insights :

  • Recombinant A/G/L outperforms individual proteins in binding mouse IgG1 and human IgG3 , critical for hybridoma and therapeutic antibody workflows .
  • Only Protein L and A/G/L bind IgA/IgM , making them essential for mucosal antibody research .

Table 3: Yield and Purity in Antibody Purification

Protein Type Yield (mg/L culture) Purity (%) Endotoxin (EU/μg)
Protein A 15–25 >95 <1.0
Recombinant A/G 20–30 >97 <0.1
Recombinant A/G/L 25–35 >98 <0.1

Data Sources : .

Key Insights :

  • Recombinant A/G/L achieves higher yields due to dual Fc/light-chain binding, reducing loss during elution .
  • Lower endotoxin levels (<0.1 EU/μg) in recombinant variants meet stringent requirements for in vivo applications .

Stability and Cost-Efficiency

  • pH Stability : Recombinant A/G/L maintains binding capacity across pH 2–10, outperforming Protein A (pH-sensitive) .
  • Cost : Recombinant A/G/L is ~20% more expensive than Protein A/G but reduces workflow steps by eliminating separate purification for IgM/IgA .

Preparation Methods

Gene Construction and Expression

  • Recombinant Protein A/G is created by fusing the IgG binding domain genes of Protein A and Protein G in series. This fusion gene is inserted into an expression vector such as the thermal induction plasmid pBV220.
  • The recombinant plasmid is transformed into Escherichia coli strains (e.g., DH5α), which serve as hosts for protein expression.
  • Expression is typically induced by temperature shifts (thermal induction), leading to high-level soluble expression of recombinant Protein A/G, accounting for over 40% of total soluble bacterial protein.
  • The expression time is short, often a few hours, facilitating efficient production at industrial scales.

Protein Extraction and Purification

  • After fermentation, bacterial cells are harvested by centrifugation and lysed by ultrasonication to release soluble recombinant Protein A/G.
  • The crude lysate is clarified by centrifugation to remove cell debris.
  • Purification involves a two-step chromatographic process:
  • These steps yield recombinant Protein A/G with purity exceeding 95%.

Coupling to Chromatographic Media

  • Purified recombinant Protein A/G is immobilized on chromatographic supports such as Sepharose 6B to produce affinity resins for antibody purification.
  • The coupling process involves:
    • Activation of the gel matrix with epoxy chloropropane in alkaline conditions.
    • Coupling of recombinant Protein A/G to the activated gel in carbonate buffer at room temperature for 21-24 hours.
    • Blocking of unreacted active groups with sodium carbonate buffer containing ethanolamine.
    • Sequential washing with buffers at different pH values to remove unbound protein and stabilize the resin.
    • Storage of the prepared resin in 20% ethanol at 4 °C.
Step Reagents/Conditions Purpose
1 Epoxy chloropropane, 0.8 M NaOH, 40°C Gel activation
2 0.5 M Na2CO3-NaHCO3 buffer, 20°C Protein coupling
3 Sodium carbonate buffer + ethanolamine Blocking unreacted groups
4 Sodium acetate buffer (pH 4.0), Tris buffer (pH 8.0) Washing and stabilization
5 20% ethanol, 4°C Storage

Recombinant Protein L Preparation Methods

  • Protein L binds to immunoglobulin light chains, enabling purification of a broader range of antibody classes.
  • Recombinant Protein L is typically expressed in Escherichia coli with a fusion tag for purification.
  • Purification is commonly achieved by affinity chromatography using Ni-NTA agarose columns exploiting a His-tag, or by other affinity tags depending on the construct.
  • The binding of Protein L to Ig is performed at neutral pH, and elution is achieved with citrate buffer at pH 3, which disrupts the protein-antibody interaction.

Purification of Recombinant Protein A/G/L: Protocol Overview

General Purification Protocol for Antibody Binding Proteins

Step Description
Sample Preparation Cell lysate or culture supernatant diluted with appropriate loading buffer (pH varies by protein).
Column Loading Apply sample to affinity column (Protein A/G/L immobilized resin).
Washing Wash with loading buffer to remove unbound proteins.
Elution Elute bound protein with low pH citrate buffer (pH 3.0).
Neutralization Immediately neutralize eluate to pH 6-8 with Tris base.
Dialysis Dialyze purified protein into desired buffer (e.g., PBS pH 7.4) for storage or further use.
Column Regeneration Wash and store column with PBS containing sodium azide at 4 °C.

Binding Capacity and Affinity

Protein Binding Capacity (mg IgG/mL Resin) Affinity Notes
Protein A 10-25 Binds strongly to many IgG subclasses; high pH loading buffer enhances binding of weak subclasses (e.g., mouse IgG1).
Protein G 10-25 Binds IgG at neutral pH; broader species reactivity.
Protein L 3-10 Binds all Ig classes via light chains; neutral pH binding.

Note: Binding capacities and affinities vary by species and Ig subclass; empirical optimization is recommended.

Research Findings and Industrial Relevance

  • Recombinant Protein A/G produced in Escherichia coli has demonstrated high expression yields (>40% of soluble protein) and purity (>95%) after chromatographic purification, making it cost-effective and suitable for industrial-scale antibody purification.
  • The fusion of Protein A and Protein G domains enhances species coverage and IgG subclass binding, improving purification efficiency compared to individual proteins.
  • Affinity chromatography using this compound resins enables high recovery and purity of antibodies directly from complex mixtures such as serum, ascites, or hybridoma supernatants without extensive pretreatment.
  • The immobilization chemistry and resin preparation protocols are critical for stable and reusable affinity media, affecting binding capacity and resin longevity.
  • Advanced purification techniques, including the use of affinity tags and chromatography platforms, complement Protein A/G/L methods to achieve high purity recombinant proteins for research and therapeutic applications.

Summary Table of Preparation Methods

Preparation Step Protein A/G Protein L Notes
Gene Fusion Protein A + Protein G IgG-binding domains Protein L gene cloned separately Fusion enhances binding coverage
Expression Host Escherichia coli (e.g., DH5α) Escherichia coli Thermal induction or IPTG induction
Protein Extraction Ultrasonication of bacterial pellet Cell lysis by sonication or chemical methods Soluble expression preferred
Primary Purification Ni-chelating chromatography (His-tag) + Anion exchange chromatography Ni-NTA agarose affinity chromatography Achieves >95% purity
Resin Coupling Epoxy activation of Sepharose 6B + Protein coupling Similar coupling chemistry Critical for resin stability
Binding Conditions High pH loading buffer for Protein A; neutral pH for Protein G Neutral pH loading buffer Optimized for Ig subclass binding
Elution Buffer Citrate buffer, pH 3.0 Citrate buffer, pH 3.0 Acidic elution disrupts binding
Storage 20% ethanol at 4 °C 20% ethanol at 4 °C Preserves resin activity

Q & A

Q. How does the structural design of recombinant Protein A/G/L minimize non-specific binding in IgG affinity purification?

this compound is engineered by fusing five Ig-binding regions of Protein L, five IgG-binding domains of Protein A, and two Ig-binding regions of Protein G. Non-specific binding domains (e.g., albumin-binding regions) are removed to enhance specificity. For experimental optimization, use low-salt buffers (e.g., PBS, pH 7.4) during immobilization and include blocking agents like BSA or casein to further reduce background noise .

Q. What methodological considerations are critical for quantifying this compound in solution?

The Bradford assay is widely used for microgram-level quantification due to its sensitivity and rapidity. Prepare a standard curve using BSA (0.1–1.5 mg/mL) and measure absorbance at 595 nm. Ensure the protein is free of detergents (e.g., SDS) or reducing agents, which can interfere with dye binding . Validate results with SDS-PAGE (12% gel, Coomassie staining) to confirm purity and concentration .

Q. How can endotoxin levels in this compound preparations impact cell-based assays?

Endotoxin levels >0.1 EU/µg can activate immune cells, confounding results in vitro. Test endotoxins using the LAL (Limulus Amebocyte Lysate) assay. For sensitive applications (e.g., primary cell cultures), additional purification steps like ion-exchange chromatography or endotoxin-removal resins (e.g., Polymyxin B beads) are recommended .

Advanced Research Questions

Q. How do surface plasmon resonance (SPR) techniques validate the binding kinetics of this compound to IgG subtypes?

Immobilize this compound on a sensor chip (e.g., GLC or HTG chip) via amine coupling or His-tag capture. Inject IgG subtypes (0.1–10 µM) at 50 µL/min to measure association/dissociation rates. Correct for nonspecific binding using mock surfaces and pre-immune sera controls. Analyze data with software (e.g., Bio-Rad ProteOn Manager) to calculate KD values and validate specificity .

Q. What experimental strategies resolve contradictions in IgG-binding efficiency data across this compound batches?

Batch variability may arise from improper folding or post-translational modifications. Perform comparative analyses:

  • Circular Dichroism (CD): Confirm secondary structure integrity (e.g., α-helix content in Protein A domains).
  • ELISA: Compare binding to IgG subclasses (e.g., human IgG1 vs. IgG3).
  • SEC-MALS: Assess aggregation states using size-exclusion chromatography coupled with multi-angle light scattering .

Q. How can this compound aggregation be mitigated during long-term storage?

Aggregation is minimized by:

  • Formulation: Use stabilizers like trehalose (0.5 M) or sucrose (10% w/v) in neutral buffers (pH 6.0–7.5).
  • Storage: Aliquot at −80°C in low-protein-binding tubes. Avoid freeze-thaw cycles.
  • Quality Control: Monitor hydrodynamic radius via dynamic light scattering (DLS) pre- and post-storage .

Methodological Tables

Technique Application Key Parameters Reference
Bradford AssayProtein quantificationLinear range: 0.1–1.5 mg/mL; λ = 595 nm
SPR (Bio-Rad ProteOn)Binding kinetics analysisFlow rate: 50 µL/min; association: 120–300 sec
SDS-PAGEPurity validation12% gel; Coomassie staining; MW marker: 10–250 kDa
LAL AssayEndotoxin detectionSensitivity: 0.01–1 EU/mL; chromogenic substrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.